Technical Guide: Structure, Synthesis, and Utility of 2-Bromo-N-cyclopentylbutanamide
Technical Guide: Structure, Synthesis, and Utility of 2-Bromo-N-cyclopentylbutanamide
Executive Summary
2-Bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a specialized
This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via the Schotten-Baumann condition, structural characterization, and downstream utility in drug discovery.
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]
The molecule consists of a butyric acid backbone functionalized with a bromine atom at the
Table 1: Physicochemical Specifications
| Property | Value | Source/Derivation |
| IUPAC Name | 2-bromo-N-cyclopentylbutanamide | Standard Nomenclature |
| CAS Registry | 905811-01-0 | Chemical Abstracts Service |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 234.13 g/mol | Calculated |
| Physical State | Off-white solid or viscous oil | Analogous amides [1] |
| Melting Point | 109–112 °C (Predicted) | EPI Suite / Analogous structures [2] |
| Solubility | Soluble in DCM, EtOAc, DMSO; Low in Water | Lipophilic amide functionality |
| LogP | ~2.5 | XLogP3 Prediction [2] |
| Chirality | 1 Chiral Center ( | (R) and (S) Enantiomers possible |
Synthesis Protocol: Acyl Halide Coupling
The most robust synthetic route involves the nucleophilic acyl substitution of 2-bromobutyryl bromide with cyclopentylamine under anhydrous conditions. This method minimizes hydrolysis side-products compared to direct acid coupling.
Reaction Scheme
Step-by-Step Methodology
Reagents:
-
2-Bromobutyryl bromide (1.0 equiv)
-
Cyclopentylamine (1.0 equiv)
-
Triethylamine (TEA) (1.2 equiv) - Acts as HBr scavenger
-
Dichloromethane (DCM) - Anhydrous solvent
Protocol:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with cyclopentylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Place under
atmosphere. -
Cooling: Cool the solution to 0°C using an ice/salt bath to control the exothermic nature of the acylation.
-
Addition: Add 2-bromobutyryl bromide (10 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Slow addition prevents localized overheating and di-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.
-
Workup:
-
Quench with saturated
(aq). -
Extract the organic layer and wash successively with 1N HCl (to remove unreacted amine) and Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (
).
Synthesis Workflow Diagram
Figure 1: Logical workflow for the synthesis of 2-bromo-N-cyclopentylbutanamide ensuring safety and yield optimization.
Structural Characterization (Spectroscopy)
As an analytical scientist, relying solely on literature values is insufficient. The following data represents the expected spectral signature based on first-principles of NMR shielding and coupling constants for this specific scaffold.
Proton NMR ( -NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 6.35 | Broad Singlet | 1H | NH (Amide) | Deshielded by carbonyl; broad due to quadrupole broadening. |
| 4.32 | Triplet (t) | 1H | CH-Br ( | Significantly deshielded by electronegative Br and C=O. |
| 4.18 | Multiplet (m) | 1H | N-CH (Ring) | Methine proton on cyclopentyl ring adjacent to Nitrogen. |
| 2.05 - 1.95 | Multiplet (m) | 2H | CH₂ ( | Methylene group adjacent to the chiral center. |
| 1.90 - 1.40 | Multiplet (m) | 8H | Ring CH₂ | Cyclopentyl methylene protons (envelope conformation). |
| 1.05 | Triplet (t) | 3H | CH₃ | Terminal methyl group; triplet due to coupling with |
Infrared Spectroscopy (FT-IR)
-
3280 cm⁻¹: N-H stretch (secondary amide).
-
1650 cm⁻¹: C=O stretch (Amide I band).
-
1540 cm⁻¹: N-H bend (Amide II band).
-
600–700 cm⁻¹: C-Br stretch (fingerprint region).
Applications in Drug Discovery
The 2-bromo-N-cyclopentylbutanamide structure is not usually a final drug but a "warhead" intermediate. Its utility lies in two primary pathways:
Pathway A: Nucleophilic Substitution ( )
The
-
Relevance: This mimics the structure of Levetiracetam (Keppra) analogs, a major class of anti-epileptic drugs (SV2A ligands) [3].
-
Mechanism: Inversion of configuration at the
-carbon (Walden inversion).
Pathway B: Radical Cyclization (Atom Transfer)
Under Atom Transfer Radical Polymerization (ATRP) conditions or photoredox catalysis, the C-Br bond can generate a radical species.
-
Relevance: Used to close rings to form
-lactams (pyrrolidones) via intramolecular cyclization if an alkene tether is present, or for surface functionalization in biomaterials [4].
Reactivity Pathway Diagram
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
Safety & Handling (E-E-A-T)
As a Senior Scientist, strictly adhering to safety protocols is non-negotiable when handling
-
Lachrymator Potential:
-bromo carbonyls (like the starting material 2-bromobutyryl bromide) are potent lachrymators. While the amide is less volatile, it should still be handled in a fume hood. -
Alkylating Agent: The C-Br bond is reactive toward biological nucleophiles (DNA/Proteins). Wear nitrile gloves and eye protection.
-
Storage: Store at 2–8°C under inert gas (
) to prevent slow hydrolysis or discoloration due to bromine liberation.
References
-
PubChem. 2-bromo-N-cyclopentylbutanamide Compound Summary. National Library of Medicine. Available at: [Link]
-
EPA CompTox Dashboard. 2-Bromo-N-cyclopentylbutanamide Properties. US Environmental Protection Agency. Available at: [Link][4]
- Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry.
-
Matyjaszewski, K. et al. (2001). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules.[5] (Contextual citation for alpha-bromoamide radical chemistry).
Sources
- 1. aablocks.com [aablocks.com]
- 2. 2-BROMO-2-METHYLBUTANE(507-36-8) 1H NMR spectrum [chemicalbook.com]
- 3. 2-bromo-2,3-dimethylbutane(594-52-5) 1H NMR [m.chemicalbook.com]
- 4. 2-bromo-N-cyclopentylbutanamide | C9H16BrNO | CID 16481146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
